molecular formula C14H11N3 B596382 5-(Quinolin-4-yl)pyridin-3-amine CAS No. 1255635-97-2

5-(Quinolin-4-yl)pyridin-3-amine

Cat. No.: B596382
CAS No.: 1255635-97-2
M. Wt: 221.263
InChI Key: WMLZEPAQINNIKY-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

5-(Quinolin-4-yl)pyridin-3-amine is a heterocyclic compound that features both quinoline and pyridine rings. This compound is of significant interest due to its potential applications in various fields, including medicinal chemistry and materials science. The presence of both quinoline and pyridine moieties in its structure allows for diverse chemical reactivity and biological activity.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 5-(Quinolin-4-yl)pyridin-3-amine typically involves the construction of the quinoline and pyridine rings followed by their coupling. One common method involves the following steps:

    Synthesis of Quinoline Ring: The quinoline ring can be synthesized using the Skraup synthesis, which involves the reaction of aniline with glycerol and sulfuric acid in the presence of an oxidizing agent such as nitrobenzene.

    Synthesis of Pyridine Ring: The pyridine ring can be synthesized using the Hantzsch pyridine synthesis, which involves the reaction of an aldehyde, a β-keto ester, and ammonia.

    Coupling of Quinoline and Pyridine Rings: The final step involves coupling the quinoline and pyridine rings through a palladium-catalyzed cross-coupling reaction, such as the Suzuki-Miyaura coupling, using appropriate boronic acid and halide precursors.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but optimized for large-scale production. This includes the use of continuous flow reactors, high-throughput screening for optimal reaction conditions, and the use of green chemistry principles to minimize waste and energy consumption.

Chemical Reactions Analysis

Types of Reactions

5-(Quinolin-4-yl)pyridin-3-amine undergoes various types of chemical reactions, including:

    Oxidation: The compound can be oxidized using oxidizing agents such as potassium permanganate or chromium trioxide to form quinoline and pyridine N-oxides.

    Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride or sodium borohydride to form reduced derivatives.

    Substitution: The compound can undergo nucleophilic substitution reactions, particularly at the nitrogen atoms, using reagents such as alkyl halides or acyl chlorides.

Common Reagents and Conditions

    Oxidation: Potassium permanganate in acidic or neutral conditions.

    Reduction: Lithium aluminum hydride in dry ether or sodium borohydride in methanol.

    Substitution: Alkyl halides or acyl chlorides in the presence of a base such as triethylamine.

Major Products Formed

    Oxidation: Quinoline N-oxide and pyridine N-oxide.

    Reduction: Reduced quinoline and pyridine derivatives.

    Substitution: Alkylated or acylated quinoline and pyridine derivatives.

Scientific Research Applications

5-(Quinolin-4-yl)pyridin-3-amine has several scientific research applications:

    Medicinal Chemistry: The compound is investigated for its potential as an anticancer, antimicrobial, and antiviral agent due to its ability to interact with various biological targets.

    Materials Science: It is used in the development of organic semiconductors and light-emitting diodes (LEDs) due to its electronic properties.

    Biological Research: The compound is used as a probe to study the binding interactions with DNA and proteins, providing insights into molecular recognition processes.

    Industrial Applications: It is used as an intermediate in the synthesis of dyes, pigments, and other fine chemicals.

Mechanism of Action

The mechanism of action of 5-(Quinolin-4-yl)pyridin-3-amine involves its interaction with various molecular targets, including enzymes and receptors. The compound can intercalate into DNA, disrupting the replication process and leading to cell death. It can also inhibit enzymes such as topoisomerases, which are essential for DNA replication and transcription. Additionally, the compound can bind to receptors, modulating signal transduction pathways and affecting cellular functions.

Comparison with Similar Compounds

Similar Compounds

    Quinoline: A nitrogen-containing heterocycle with a single benzene ring fused to a pyridine ring.

    Pyridine: A simple nitrogen-containing heterocycle with a six-membered ring.

    Quinolin-4-yl-pyridine: A compound similar to 5-(Quinolin-4-yl)pyridin-3-amine but with different substitution patterns.

Uniqueness

This compound is unique due to the presence of both quinoline and pyridine rings, which confer distinct electronic and steric properties. This dual-ring system allows for versatile chemical reactivity and the ability to interact with multiple biological targets, making it a valuable compound in various research fields.

Biological Activity

5-(Quinolin-4-yl)pyridin-3-amine (CAS No. 1255635-97-2) is a compound of increasing interest in medicinal chemistry due to its potential biological activities. This article explores its synthesis, biological properties, mechanisms of action, and relevant case studies, providing a comprehensive overview of the current research landscape.

Chemical Structure and Synthesis

The molecular structure of this compound consists of a quinoline moiety attached to a pyridine ring. The synthesis typically involves multi-step organic reactions, often starting from commercially available pyridine derivatives. Common methods include:

  • Nucleophilic Substitution : The amine group on the pyridine can be introduced via nucleophilic substitution reactions.
  • Cyclization Reactions : Cyclization can be achieved through various methods, including heating and the use of catalysts.

Anticancer Properties

Recent studies have highlighted the anticancer potential of this compound. Research indicates that this compound exhibits significant antiproliferative activity against various cancer cell lines, including HeLa (cervical cancer), A549 (lung cancer), and MDA-MB-231 (breast cancer) cells.

Cell Line IC50 (µM) Reference
HeLa0.058
A5490.035
MDA-MB-2310.021

The presence of functional groups such as -OH and -NH2 has been shown to enhance the compound's activity by improving its interaction with cellular targets.

Antimalarial Activity

In addition to its anticancer properties, this compound has been evaluated for its antimalarial activity . A series of derivatives were synthesized and tested against Plasmodium falciparum, with some showing promising results in both in vitro and in vivo studies.

Compound Activity Study Type
5pPotentIn vitro & In vivo
4-Cl SubstitutedSignificantIn vitro

The mechanism involves interference with the maturation of Plasmodium schizonts, which is crucial for the parasite's lifecycle.

The biological activity of this compound is attributed to its ability to interact with specific molecular targets:

  • Enzyme Inhibition : The compound may inhibit key enzymes involved in cell proliferation and survival pathways.
  • DNA Interaction : Similar to other quinoline derivatives, it may bind to DNA or RNA, disrupting replication and transcription processes.

Case Studies

  • Anticancer Study : A recent study evaluated the antiproliferative effects of various pyridine derivatives, including this compound, demonstrating significant inhibition of cell growth in multiple cancer cell lines .
  • Antimalarial Evaluation : Another investigation focused on quinoline derivatives' antimalarial properties, where compounds structurally related to this compound displayed considerable efficacy against Plasmodium falciparum .

Properties

IUPAC Name

5-quinolin-4-ylpyridin-3-amine
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C14H11N3/c15-11-7-10(8-16-9-11)12-5-6-17-14-4-2-1-3-13(12)14/h1-9H,15H2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

WMLZEPAQINNIKY-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC=C2C(=C1)C(=CC=N2)C3=CC(=CN=C3)N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C14H11N3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID90745054
Record name 5-(Quinolin-4-yl)pyridin-3-amine
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID90745054
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

221.26 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

1255635-97-2
Record name 5-(Quinolin-4-yl)pyridin-3-amine
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID90745054
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.